Technical Monograph: 3-(3-Hydroxyphenyl)-DL-beta-alaninol Hydrochloride
Technical Monograph: 3-(3-Hydroxyphenyl)-DL-beta-alaninol Hydrochloride
The following technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride , a critical chiral building block in medicinal chemistry.
Synthesis, Properties, and Pharmaceutical Utility
Chemical Identity & Structural Analysis
3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride is a bifunctional amino alcohol derivative. It serves as a privileged scaffold in the synthesis of catecholamine analogs and serotonin-norepinephrine reuptake inhibitors (SNRIs).
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CAS Number: 1159826-49-9 (Primary/Authoritative)
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Synonyms: 3-Amino-3-(3-hydroxyphenyl)propan-1-ol hydrochloride;
-Amino-3-hydroxybenzeneethanol hydrochloride. -
Molecular Formula:
-
Molecular Weight: 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
-
Stereochemistry: Racemic (DL). Contains one chiral center at the
-carbon (C3 position).
Structural Significance
Unlike standard "alaninol" (2-amino-1-propanol), which is derived from
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2] |
| Melting Point | 168–172 °C (Decomposes) |
| Hygroscopicity | High (Requires desiccation) |
| pKa | ~9.5 (Amine), ~10.0 (Phenol) |
Synthesis & Production Protocols
The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol typically follows a two-stage "Condensation-Reduction" pathway. This route is preferred for its scalability and cost-effectiveness compared to direct functionalization of phenylpropanolamines.
Stage 1: The Rodionov Condensation
The precursor, 3-(3-Hydroxyphenyl)-
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Reagents: 3-Hydroxybenzaldehyde, Malonic acid, Ammonium acetate.
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Solvent: Ethanol (reflux).
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Mechanism: The aldehyde condenses with malonic acid in the presence of ammonia (from ammonium acetate) to form an amino-acrylic intermediate, which undergoes decarboxylation to yield the
-amino acid.
Stage 2: Chemoselective Reduction
The carboxylic acid moiety is reduced to the primary alcohol without affecting the phenol or the amine.
-
Reagent: Borane-Tetrahydrofuran complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: Anhydrous THF,
°C, inert atmosphere ( ). -
Workup: Quenching with MeOH/HCl converts the borane complex or aluminate salts into the hydrochloride salt of the target amino alcohol.
Synthesis Workflow Diagram
The following diagram illustrates the critical reaction pathway and decision nodes for purification.
Figure 1: Step-wise synthesis pathway from 3-hydroxybenzaldehyde to the target beta-alaninol hydrochloride.
Pharmaceutical Applications
This compound is not a final drug but a high-value Pharmacophore Building Block .
1. Adrenergic Agonist Development
The 3-hydroxyphenyl motif is essential for binding to
2. SNRI Synthesis (Duloxetine/Atomoxetine Analogs)
Many antidepressants rely on a 3-aryl-3-aminopropanol core.
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Mechanism: The amino alcohol serves as a nucleophile. The alcohol group can be activated (via tosylation or mesylation) and displaced by aryloxy groups to form ether-linked reuptake inhibitors similar to Nisoxetine or Atomoxetine .
-
Chirality: While the CAS provided is for the racemic (DL) mixture, chiral resolution (using tartaric acid) of this intermediate allows for the synthesis of enantiopure drugs.
Analytical Quality Control (QC)
To ensure the integrity of experimental results, the following QC protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
Due to the polarity of the amine and hydroxyl groups, standard C18 columns may result in poor retention.
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Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro).
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Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 Gradient).
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Detection: UV at 275 nm (characteristic of the phenol ring).
Proton NMR (
H-NMR) Validation
-
Solvent:
or . -
Diagnostic Peaks:
- 6.7–7.2 ppm (Multiplet, 4H): Aromatic protons.
-
4.2 ppm (Triplet/Multiplet, 1H): Methine proton at the chiral center (
). -
3.6 ppm (Multiplet, 2H): Methylene protons adjacent to the alcohol (
). - 2.0 ppm (Multiplet, 2H): Methylene protons of the backbone (if present in extended chains) or coupling patterns indicating the 1,3-relationship.
Handling & Stability
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Storage: Store at -20°C. The hydrochloride salt is hygroscopic; exposure to moisture will lead to "caking" and potential hydrolysis over long periods.
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Safety: Irritant to eyes and respiratory system. Handle in a fume hood.
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Incompatibility: Strong oxidizing agents (due to the phenol and amine).
References
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Sigma-Aldrich. 3-(3-Hydroxyphenyl)-DL-beta-alaninol hydrochloride Product Sheet. Link
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Fisher Scientific / eMolecules. 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCL Specifications. Link
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ChemicalBook. 3-(3-Hydroxyphenyl)-DL-alanine (Precursor Data). Link
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National Institutes of Health (NIH) PubChem. Beta-Alanine Synthesis & Derivatives. Link
